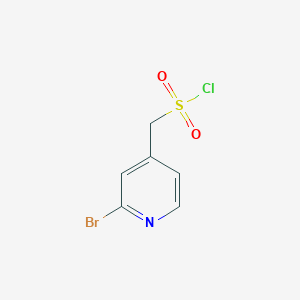
(2-Bromopyridin-4-YL)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromopyridin-4-YL)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C6H5BrClNO2S and a molecular weight of 270.53 g/mol . This compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a methanesulfonyl chloride group at the 4-position. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Bromination: One common method involves the bromination of 4-pyridinemethanesulfonyl chloride using bromine or a brominating agent under controlled conditions.
Suzuki–Miyaura Coupling: Another method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Industrial Production Methods: Industrial production of (2-Bromopyridin-4-YL)methanesulfonyl chloride typically involves large-scale bromination reactions under optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: (2-Bromopyridin-4-YL)methanesulfonyl chloride can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, substitution with an amine would yield an amine derivative of the original compound .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: (2-Bromopyridin-4-YL)methanesulfonyl chloride is widely used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents due to its ability to form stable derivatives with biological activity.
Industry:
Wirkmechanismus
The mechanism of action of (2-Bromopyridin-4-YL)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable derivatives . The bromine atom can also participate in substitution reactions, further expanding the compound’s versatility in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
(3-Bromopyridin-2-YL)methanesulfonyl chloride: Similar in structure but with the bromine atom at the 3-position.
(2-Bromopyridin-4-YL)methanol: Similar in structure but with a hydroxymethyl group instead of a methanesulfonyl chloride group.
Uniqueness: (2-Bromopyridin-4-YL)methanesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs .
Eigenschaften
Molekularformel |
C6H5BrClNO2S |
|---|---|
Molekulargewicht |
270.53 g/mol |
IUPAC-Name |
(2-bromopyridin-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H5BrClNO2S/c7-6-3-5(1-2-9-6)4-12(8,10)11/h1-3H,4H2 |
InChI-Schlüssel |
WRMYPCNKJYMYGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1CS(=O)(=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


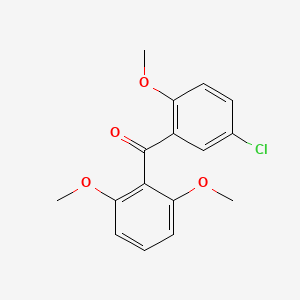
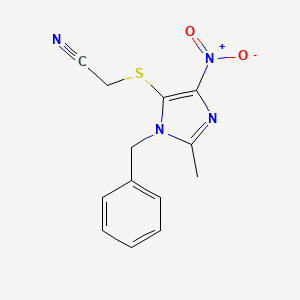
![2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14170297.png)


![N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14170309.png)
![N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide](/img/structure/B14170312.png)
![Ethyl 7-butyl-6-(4-tert-butylbenzoyl)imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14170317.png)
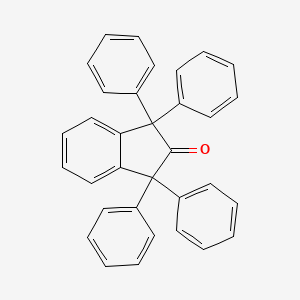
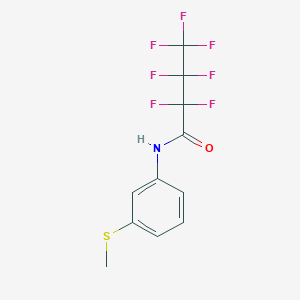
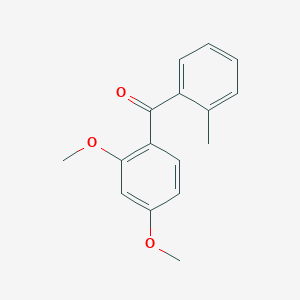


![8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one](/img/structure/B14170347.png)
